molecular formula C8H7BrClN3 B2708768 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine CAS No. 2361825-36-5

5-Bromo-6-chloro-1-methylbenzimidazol-2-amine

Cat. No.: B2708768
CAS No.: 2361825-36-5
M. Wt: 260.52
InChI Key: MVIOINJSFSMFDY-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-1-methylbenzimidazol-2-amine: is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromo-3-chloroaniline with formic acid under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes halogenation, nitration, and reduction steps to introduce the bromine and chlorine substituents, followed by cyclization to form the benzimidazole core. The final step involves methylation of the benzimidazole ring to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products:

  • Substitution reactions can yield various substituted benzimidazole derivatives.
  • Oxidation can lead to the formation of benzimidazole N-oxides.
  • Coupling reactions can produce biaryl or diaryl derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is used as a building block in organic synthesis to create more complex molecules. Its unique substituents make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its ability to interact with biological targets. It has been investigated for its antimicrobial, anticancer, and antiviral properties. Its benzimidazole core is known to inhibit various enzymes and receptors, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science.

Comparison with Similar Compounds

    5-Bromo-6-chlorobenzimidazole: Lacks the methyl group, making it less lipophilic.

    6-Chloro-1-methylbenzimidazole: Lacks the bromine substituent, affecting its reactivity.

    5-Bromo-1-methylbenzimidazole: Lacks the chlorine substituent, altering its electronic properties.

Uniqueness: 5-Bromo-6-chloro-1-methylbenzimidazol-2-amine is unique due to the presence of both bromine and chlorine substituents along with a methyl group. This combination of substituents enhances its reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-6-chloro-1-methylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN3/c1-13-7-3-5(10)4(9)2-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIOINJSFSMFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C1N)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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